Bis(triphenylstannyl)cyanamide
Description
Structure
2D Structure
Properties
CAS No. |
93671-50-2 |
|---|---|
Molecular Formula |
C37H30N2Sn2 |
Molecular Weight |
740.1 g/mol |
IUPAC Name |
bis(triphenylstannyl)cyanamide |
InChI |
InChI=1S/6C6H5.CN2.2Sn/c6*1-2-4-6-5-3-1;2-1-3;;/h6*1-5H;;; |
InChI Key |
NLTOPLUGJNBVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N(C#N)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Bis Triphenylstannyl Cyanamide
Established Synthetic Routes to Bis(triphenylstannyl)cyanamide and Analogues
The synthesis of this compound can be approached through several general methods common in organotin chemistry. These routes primarily involve the formation of a tin-nitrogen bond by reacting a triphenyltin (B1233371) precursor with a suitable cyanamide (B42294) source.
Reactions Involving Triphenyltin Halides and Cyanamide Precursors
A primary and widely utilized method for the synthesis of organotin compounds is the reaction of an organotin halide with a nucleophile. In the case of this compound, this involves the reaction of a triphenyltin halide, most commonly triphenyltin chloride, with a cyanamide salt.
The general reaction can be represented as: 2 (C₆H₅)₃SnCl + M(NCN) → [(C₆H₅)₃Sn]₂NCN + MCl₂ or 2 (C₆H₅)₃SnCl + M₂NCN → [(C₆H₅)₃Sn]₂NCN + 2 MCl
Commonly used cyanamide precursors include sodium cyanamide (Na₂NCN) or calcium cyanamide (CaNCN). The reaction is typically carried out in an inert solvent to prevent hydrolysis of the organotin halide. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the yield and purity of the final product. While specific experimental details for the synthesis of this compound are not extensively documented in publicly available literature, this route remains a theoretically sound and practical approach based on the well-established reactivity of organotin halides.
Table 1: Reactants for Synthesis via Triphenyltin Halide Route
| Triphenyltin Precursor | Cyanamide Precursor | Potential Byproduct |
| Triphenyltin chloride | Sodium cyanamide | Sodium chloride |
| Triphenyltin chloride | Calcium cyanamide | Calcium chloride |
| Triphenyltin bromide | Sodium cyanamide | Sodium bromide |
Preparation via Bis(triphenyltin) Oxide or Related Organotin Species
An alternative synthetic strategy involves the use of bis(triphenyltin) oxide, [(C₆H₅)₃Sn]₂O, as the organotin precursor. This method relies on the reaction of the organotin oxide with a compound containing an acidic N-H bond, such as cyanamide (H₂NCN) itself. This type of condensation reaction typically proceeds with the formation of water as a byproduct, which often needs to be removed to drive the reaction to completion.
The reaction is as follows: [(C₆H₅)₃Sn]₂O + H₂NCN → [(C₆H₅)₃Sn]₂NCN + H₂O
This method can be advantageous as the starting materials may be less sensitive to moisture than organotin halides, and the removal of the water byproduct can be achieved through azeotropic distillation. The reactivity of the Sn-O-Sn bond in bis(triphenyltin) oxide towards acidic protons makes this a viable pathway for the formation of the Sn-N bond.
Synthesis through Ligand Exchange or Transmetallation Reactions
Ligand exchange and transmetallation reactions offer another avenue for the synthesis of this compound. These methods involve the transfer of the cyanamide ligand from a less reactive metal to the tin center or the exchange of ligands on the tin atom.
A possible ligand exchange reaction could involve reacting a triphenyltin compound with a different ligand, for instance, triphenyltin hydroxide (B78521), with a silylated cyanamide derivative like bis(trimethylsilyl)carbodiimide. The formation of volatile byproducts such as trimethylsilanol (B90980) can favor the forward reaction.
Transmetallation could, in principle, be employed by reacting a triphenyltin halide with a cyanamide derivative of a more electropositive metal. However, this approach is less common for this specific type of compound compared to the more direct methods described above.
Mechanistic Elucidation of Formation Reactions
The detailed mechanism of the formation of this compound has not been extensively studied or reported in the scientific literature. However, plausible mechanistic pathways can be proposed based on the general principles of organotin chemistry.
Investigation of Proposed Reaction Intermediates
For the reaction involving triphenyltin halides and a cyanamide salt, the mechanism is likely to proceed through a nucleophilic substitution at the tin center. The cyanamide dianion, [NCN]²⁻, or a related monoanionic species, would act as the nucleophile, attacking the electrophilic tin atom of triphenyltin chloride.
A possible stepwise mechanism could involve the initial formation of a mono-substituted intermediate, (C₆H₅)₃Sn-NCN⁻, which would then react with a second molecule of triphenyltin chloride to yield the final product.
Proposed Intermediates in the Reaction of (C₆H₅)₃SnCl with [NCN]²⁻:
Step 1: (C₆H₅)₃SnCl + [NCN]²⁻ → [(C₆H₅)₃Sn(NCN)]⁻ + Cl⁻
Step 2: [(C₆H₅)₃Sn(NCN)]⁻ + (C₆H₅)₃SnCl → [(C₆H₅)₃Sn]₂NCN + Cl⁻
The structure of the cyanamide anion allows for the possibility of forming the isomeric carbodiimide (B86325) structure, [(C₆H₅)₃Sn-N=C=N-Sn(C₆H₅)₃]. It is plausible that the carbodiimide is an intermediate that can rearrange to the more stable cyanamide form. Spectroscopic data for the final product, with a characteristic C≡N stretching frequency in the IR spectrum between 2145–2155 cm⁻¹, supports the cyanamide structure.
Kinetic Studies of Synthetic Pathways
To date, there are no published kinetic studies specifically focused on the formation of this compound. Such studies would be invaluable in elucidating the reaction mechanism, determining the reaction order with respect to each reactant, and calculating the activation energy of the process.
A kinetic investigation would likely involve monitoring the disappearance of reactants or the appearance of the product over time using techniques such as NMR or IR spectroscopy. By varying the concentrations of the triphenyltin precursor and the cyanamide source, the rate law for the reaction could be established. This would provide insight into whether the reaction proceeds through a concerted mechanism or involves the formation of a stable intermediate. The effect of temperature on the reaction rate would also allow for the determination of key thermodynamic parameters. In the absence of such experimental data, any discussion on the kinetics of these synthetic pathways remains speculative.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Value | Interpretation |
| ¹¹⁹Sn NMR (in C₆D₆) | δ -195 ppm | Indicates a tetrahedral coordination environment around the tin atoms. |
| IR Spectroscopy | 2145–2155 cm⁻¹ | Characteristic stretching frequency of the C≡N triple bond in the cyanamide moiety. |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of any chemical synthesis is a multifaceted process aimed at maximizing the product yield and purity while minimizing reaction time, energy consumption, and by-product formation. For the synthesis of this compound, which likely involves the reaction of a triphenyltin precursor with a cyanamide source, several key parameters could be manipulated to achieve these goals.
Solvent Effects and Reaction Medium Influence
In the context of synthesizing this compound, a range of aprotic solvents would likely be investigated. The ideal solvent would need to effectively dissolve both the triphenyltin precursor (e.g., triphenyltin chloride or hydroxide) and the cyanamide salt (e.g., sodium or potassium cyanamide).
Table 1: Hypothetical Solvent Screening for this compound Synthesis
| Solvent | Dielectric Constant (ε) | Expected Outcome |
|---|---|---|
| Tetrahydrofuran (THF) | 7.6 | Good solubility for organotin compounds; may require a co-solvent for the cyanamide salt. |
| Acetonitrile (CH₃CN) | 37.5 | Higher polarity may enhance the dissolution of ionic reactants and accelerate the reaction. |
| Dichloromethane (CH₂Cl₂) | 9.1 | A common solvent for organometallic reactions; its lower polarity might necessitate phase-transfer catalysis. |
Further research would be necessary to experimentally determine the optimal solvent or solvent mixture that provides the best balance of reactant solubility and reaction rate for the formation of this compound.
Temperature and Pressure Optimization Studies
Temperature is a fundamental parameter in controlling reaction kinetics. For the synthesis of this compound, an optimal temperature range would exist to ensure a reasonable reaction rate without promoting decomposition of the reactants or the product.
Pressure is less commonly a critical variable for this type of reaction in the liquid phase unless gaseous reactants or by-products are involved. However, in a sealed reaction vessel, autogenous pressure may develop upon heating, which could influence the reaction. Systematic studies would involve running the reaction at various temperatures to construct a temperature-yield profile.
Table 2: Illustrative Temperature Optimization Study Design
| Entry | Temperature (°C) | Reaction Time (h) | Monitored Yield (%) |
|---|---|---|---|
| 1 | 25 (Room Temp) | 24 | Low |
| 2 | 50 | 12 | Moderate |
| 3 | 80 | 6 | Potentially Optimal |
This data would be crucial in identifying the temperature at which the highest yield is achieved in the shortest reasonable time.
Catalytic Approaches in this compound Synthesis
While many nucleophilic substitution reactions proceed without a catalyst, the use of a catalyst can often enhance the reaction rate and improve selectivity. For the synthesis of this compound, several catalytic strategies could be explored.
Phase-Transfer Catalysis: If the reaction involves an inorganic cyanamide salt and an organic-soluble triphenyltin precursor, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) could be employed to transport the cyanamide anion into the organic phase, thereby facilitating the reaction.
Lewis Acid Catalysis: A Lewis acid catalyst could potentially activate the triphenyltin precursor, making the tin center more electrophilic and susceptible to nucleophilic attack by the cyanamide anion.
Metal-Based Catalysis: While less common for this specific transformation, certain transition metal complexes have been shown to catalyze similar C-N bond-forming reactions.
Table 3: Potential Catalytic Systems for Investigation
| Catalyst Type | Example | Potential Role |
|---|---|---|
| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Facilitates transport of cyanamide anion to the organic phase. |
The exploration of these catalytic approaches would represent a significant step towards developing a more efficient and selective synthesis of this compound.
Advanced Structural Characterization and Molecular Architecture of Bis Triphenylstannyl Cyanamide
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. While a complete, publicly available crystal structure of Bis(triphenylstannyl)cyanamide has not been reported, crystallographic studies have confirmed key structural features.
Determination of Molecular Geometry and Bond Parameters around the Tin Centers
X-ray crystallography has revealed that the tin (Sn) centers in this compound adopt a distorted tetrahedral geometry. nih.gov This coordination is characteristic of many tetraorganotin compounds, where the tin atom is bonded to four organic substituents. In this case, each tin atom is bonded to three phenyl groups and one nitrogen atom of the cyanamide (B42294) linker. The distortion from a perfect tetrahedral geometry arises from the steric bulk of the triphenylstannyl groups and the electronic nature of the cyanamide ligand.
While specific bond angles for this compound are not available in the literature, data from analogous triphenyltin (B1233371) compounds with Sn-N bonds provide a reference for expected values. For instance, in related structures, the C-Sn-C angles within the triphenylstannyl moiety typically deviate slightly from the ideal 109.5°, and the C-Sn-N angles are also influenced by the nature of the nitrogen ligand.
Table 1: Representative Bond Parameters for Triphenyltin Compounds
| Parameter | Typical Value Range |
|---|---|
| Sn-C (phenyl) Bond Length (Å) | 2.12 - 2.16 |
| C-Sn-C Bond Angle (°) | 107 - 112 |
Note: The data in this table is based on typical values for triphenyltin compounds and the reported Sn-N bond length for this compound. Specific values for all parameters of the title compound are not available.
Analysis of Tin-Nitrogen (Sn-N) and Nitrogen-Carbon (N-C) Bond Lengths and Angles
The connectivity between the two triphenylstannyl groups is established through the cyanamide ([NCN]²⁻) linker. The Sn-N bond lengths in this compound have been reported to be in the range of 2.10–2.15 Å. nih.gov These values are consistent with typical covalent single bonds between tin and nitrogen.
The geometry of the cyanamide unit itself is also of significant interest. The linear or near-linear arrangement of the N-C-N fragment is a key characteristic. The bond lengths and angles within this unit provide insight into the delocalization of electron density.
Investigation of Coordination Environment and Hypercoordination Tendencies of Tin
The primary coordination number of the tin atoms in this compound is four, consistent with its tetrahedral geometry. However, organotin compounds, particularly those with electronegative substituents, can exhibit a tendency towards hypercoordination, where the tin atom expands its coordination sphere to five or six. This is often achieved through intra- or intermolecular interactions with donor atoms. In the solid state, such interactions could potentially lead to the formation of dimeric or polymeric structures. While not explicitly reported for this compound, the possibility of weak intermolecular Sn···N or Sn···π(phenyl) interactions influencing the crystal packing cannot be entirely ruled out without a detailed crystallographic analysis.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, providing valuable information about molecular structure and dynamics in solution.
Proton (¹H) NMR Spectroscopy for Triphenyl Group Analysis
For instance, the ¹H NMR spectrum of bis(triphenyltin) oxide shows multiplets in the aromatic region between δ 7.30 and 7.69 ppm. Another triphenyltin derivative, a triphenyltin compound bridged by 5-chloro-6-hydroxynicotinic acid, exhibits signals for the phenyl protons as a multiplet in the range of δ 6.78–7.37 ppm. researchgate.net Based on these examples, the protons of the phenyl groups in this compound are anticipated to resonate as a complex multiplet in the aromatic region, likely between δ 6.8 and 7.7 ppm. The integration of this multiplet would correspond to the 30 protons of the two triphenylstannyl moieties. The exact chemical shifts and splitting patterns would be influenced by the solvent used and the specific electronic effects of the cyanamide linker on the phenyl rings.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Triphenyltin chloride |
| Bis(triphenyltin) oxide |
Carbon (¹³C) NMR Spectroscopy for Structural Elucidation of Organic Moieties
Carbon-13 NMR spectroscopy is an indispensable technique for probing the carbon framework of this compound. The spectrum provides distinct signals for the carbon atoms of the triphenylstannyl (Ph₃Sn) groups and the central cyanamide (-N=C=N-) moiety.
The triphenylstannyl groups give rise to a characteristic set of four signals in the aromatic region of the ¹³C NMR spectrum, corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings. The chemical shift of the ipso-carbon (the carbon directly bonded to the tin atom) is particularly informative, as it is influenced by the electronegativity of the substituent on the tin atom and exhibits coupling to the tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The observation of these satellite peaks provides unambiguous evidence for the tin-carbon bond.
The chemical shifts for the phenyl carbons in triphenyltin compounds typically appear in the range of 128 to 140 ppm. github.io The cyanamide carbon, being in a unique chemical environment, is expected to resonate in a distinct region of the spectrum, providing a key diagnostic signal for the presence of this functional group.
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | J(¹¹⁹Sn-¹³C) (Hz) |
|---|---|---|---|
| ipso-C (Sn-C) | 135-140 | Singlet with ¹¹⁷/¹¹⁹Sn satellites | 400-600 |
| ortho-C | 128-132 | Doublet | 40-60 |
| meta-C | 128-130 | Doublet | 50-70 |
| para-C | 125-129 | Doublet | 10-15 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific coordination environment of the tin atom.
Tin (¹¹⁹Sn) NMR Spectroscopy for Tin Coordination Number and Hybridization State
¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the local electronic environment around the tin nucleus. The chemical shift of the ¹¹⁹Sn signal is strongly dependent on the coordination number and the nature of the substituents attached to the tin atom. This technique is therefore crucial for determining the geometry and hybridization state of the tin centers in this compound.
For tetracoordinate organotin compounds, the ¹¹⁹Sn chemical shifts typically fall within a broad range from approximately +200 to -200 ppm. northwestern.edu An increase in the coordination number to five or six generally results in a significant upfield shift (to more negative ppm values). northwestern.edu Therefore, the position of the ¹¹⁹Sn resonance can provide direct evidence for the coordination state of the tin atoms in both the solid state and in solution. For a tetracoordinate tin center in this compound, a chemical shift in the range of -40 to -160 ppm would be expected, similar to other Ph₃Sn-N compounds. dntb.gov.uaresearchgate.net Any significant deviation from this range could indicate intermolecular interactions or coordination with solvent molecules, leading to a higher coordination number.
Dynamic NMR Studies for Solution-State Fluxionality
Organotin compounds are known to exhibit dynamic behavior, or fluxionality, in solution. ilpi.com Dynamic NMR (DNMR) spectroscopy is the primary tool for investigating such processes, which involve the rapid exchange of ligands or conformational changes that are on the NMR timescale. slideshare.netmdpi.com
For this compound, potential fluxional processes could include restricted rotation around the Sn-N bonds or intermolecular exchange of the triphenylstannyl groups. Variable-temperature (VT) NMR studies can be employed to probe these dynamic phenomena. As the temperature is lowered, the rate of exchange may decrease sufficiently to be observed on the NMR timescale, leading to broadening and eventual splitting of signals that are averaged at higher temperatures. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the exchange process can be determined. Such studies would provide valuable insights into the energetic barriers and mechanisms of any dynamic processes occurring in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of this compound by probing its molecular vibrations. e-bookshelf.desemanticscholar.orgwiley.comhawaii.edu
Assignment of Characteristic Stretching and Bending Modes
The vibrational spectrum of this compound can be divided into regions corresponding to the vibrations of the triphenylstannyl groups and the central cyanamide moiety. The triphenylstannyl groups exhibit characteristic bands for the C-H stretching of the phenyl rings (above 3000 cm⁻¹), C=C stretching modes within the rings (typically in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane C-H bending modes. mdpi.com The Sn-C stretching vibrations are typically observed in the far-infrared region.
The cyanamide group (-NCN-) has characteristic stretching vibrations that are highly informative. The asymmetric stretching mode (νₐₛ(NCN)) is typically a strong band in the IR spectrum, while the symmetric stretching mode (νₛ(NCN)) may be weak or absent in the IR but strong in the Raman spectrum, depending on the molecular symmetry.
Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| ν(C-H) aromatic | 3100-3000 | IR, Raman |
| νₐₛ(NCN) | 2200-2100 | IR (strong) |
| νₛ(NCN) | 1300-1200 | Raman (strong) |
| ν(C=C) aromatic | 1600-1400 | IR, Raman |
| δ(C-H) aromatic | 1200-1000 | IR, Raman |
Identification of Cyanamide Coordination Modes (e.g., N-bound, bridging)
The vibrational frequencies of the cyanamide ligand are sensitive to its coordination mode. researchgate.net In this compound, the cyanamide group can be viewed as being N-bound to the two triphenylstannyl moieties. In a monomeric structure, this would likely result in a bent Sn-N-C-N-Sn arrangement.
Alternatively, the cyanamide ligand could act as a bridging ligand between two tin centers, either within the same molecule or between different molecules in the solid state. A bridging coordination mode would be expected to influence the frequencies of the ν(NCN) modes. For instance, a bridging coordination often leads to an increase in the νₐₛ(NCN) frequency compared to a terminal N-bound cyanamide. A detailed analysis of the number and frequencies of the ν(NCN) bands in both the IR and Raman spectra can therefore provide strong evidence for the specific coordination mode of the cyanamide ligand. Comparison with the spectra of the isomeric Bis(triphenylstannyl)carbodiimide, which features a Sn-N=C=N-Sn linkage, would also be highly informative. doi.orgresearchgate.net
Correlation of Vibrational Data with Crystal Structure
In the solid state, the vibrational spectrum of this compound can be influenced by the crystal packing and intermolecular interactions. nih.govresearchgate.netmdpi.comrsc.org A correlation of the vibrational data with the single-crystal X-ray diffraction structure can provide a more complete understanding of the molecular and supramolecular architecture.
For example, the presence of intermolecular Sn···N interactions in the crystal lattice could lead to a higher effective coordination number for the tin atoms, which would be reflected in both the ¹¹⁹Sn NMR chemical shift and the vibrational frequencies of the Sn-Ph and cyanamide modes. Furthermore, factor group analysis of the crystal symmetry can be used to predict the number of IR and Raman active modes, and any splitting of vibrational bands can be attributed to the presence of multiple molecules in the unit cell or site symmetry effects. nih.govjocpr.com By combining the insights from vibrational spectroscopy with the precise atomic coordinates from X-ray crystallography, a comprehensive and detailed picture of the structural characteristics of this compound can be achieved.
Mössbauer Spectroscopy for Tin Nuclear Environment Probing
Mössbauer spectroscopy, specifically utilizing the 119Sn isotope, is a powerful technique for investigating the local chemical environment of tin atoms. It provides valuable information about the oxidation state, coordination number, and symmetry of the tin center.
Isomer Shift and Quadrupole Splitting Parameters
The key parameters obtained from a 119Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is a measure of the s-electron density at the tin nucleus and is sensitive to the oxidation state of tin. For organotin(IV) compounds, isomer shifts typically fall within a well-defined range.
Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the 119Sn nucleus and a non-spherically symmetric electric field gradient at the nucleus. This parameter provides insights into the geometry and bonding symmetry around the tin atom. A non-zero quadrupole splitting indicates a distortion from a perfect tetrahedral or octahedral symmetry.
While specific experimental values for this compound are not documented in readily accessible literature, data for related triphenyltin(IV) compounds can provide an estimation. For instance, many tetracoordinated triphenyltin(IV) compounds exhibit isomer shifts in the range of 1.20 to 1.60 mm/s (relative to SnO₂) and quadrupole splitting values that reflect the electronic nature of the fourth substituent.
Table 1: Anticipated 119Sn Mössbauer Parameters for this compound
| Parameter | Expected Range | Information Provided |
| Isomer Shift (δ) (mm/s) | 1.20 - 1.60 | Confirms Sn(IV) oxidation state |
| Quadrupole Splitting (ΔEQ) (mm/s) | > 0 | Indicates deviation from perfect tetrahedral geometry |
Mass Spectrometry Techniques
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the compound with a high degree of confidence. For this compound, [(C₆H₅)₃Sn]₂NCN, HRMS would be expected to confirm its molecular formula of C₃₇H₃₀N₂Sn₂. The characteristic isotopic pattern of tin, with its multiple stable isotopes, would serve as a definitive signature in the mass spectrum.
Table 2: Theoretical HRMS Data for the Molecular Ion of this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₃₇H₃₀N₂¹¹⁸Sn¹²⁰Sn | 740.0354 |
| C₃₇H₃₀N₂¹²⁰Sn₂ | 742.0351 |
Note: The table shows examples with the most abundant tin isotopes. The full isotopic pattern would be more complex.
Fragmentation Pattern Analysis for Structural Confirmation
While a detailed experimental fragmentation pattern for this compound is not available, the fragmentation of organotin compounds under mass spectrometric conditions typically involves the cleavage of the tin-carbon and tin-heteroatom bonds.
The primary fragmentation pathway for this compound would likely involve the loss of phenyl groups from the tin centers. The observation of fragment ions corresponding to [Sn(C₆H₅)₂]⁺, [Sn(C₆H₅)]⁺, and the [Sn]⁺ ion would be expected. The cleavage of the Sn-N bond could also occur, leading to the formation of ions such as [(C₆H₅)₃Sn]⁺ and [(C₆H₅)₃SnNCN]⁺. The analysis of these fragment ions and their relative abundances would provide strong evidence for the proposed connectivity of the molecule. The presence of the cyanamide group could also lead to specific fragmentation pathways, the analysis of which would further confirm the structure.
Reactivity Profiles and Transformation Pathways of Bis Triphenylstannyl Cyanamide
Reactions at the Cyanamide (B42294) Moiety
The cyanamide portion of the molecule, with its sp-hybridized carbon and two nitrogen atoms, serves as a key site for a range of chemical transformations. The molecule exists as a mixture of the carbodiimide (B86325), (Ph₃SnN)₂C, and cyanamide, (Ph₃Sn)₂NCN, tautomers, which influences its reaction pathways.
Nucleophilic Addition Reactions to the Nitrile Carbon
The nitrile carbon atom in the cyanamide tautomer is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the construction of more complex molecular architectures.
One notable example is the reaction with carbon disulfide. (Triorganostannyl)cyanamides react with carbon disulfide in a process that is believed to involve the initial nucleophilic addition of the cyanamide nitrogen to the carbon of CS₂, followed by rearrangement. capes.gov.bracs.org While the specific reaction for the bis(triphenylstannyl) derivative is detailed in the context of its mono-stannyl analogue, the principle remains illustrative. For instance, (triphenylstannyl)cyanamide reacts with carbon disulfide to yield N-cyano-S-(triphenylstannyl)isodithiocarbamate. capes.gov.br
Similarly, reactions with thioamides showcase the reactivity of the cyanamide group. (Triphenylstannyl)cyanamide reacts with thioamides to produce organic nitriles. doi.orgresearchgate.net This transformation likely proceeds through an intermediate formed by the interaction of the thioamide with the cyanamide moiety, leading to the eventual extrusion of the nitrile.
Table 1: Nucleophilic Addition and Related Reactions
| Reactant | Reagent | Product(s) | Reference |
|---|---|---|---|
| (Triphenylstannyl)cyanamide | Thioamides | Organic Nitriles | doi.org, researchgate.net |
| (Triphenylstannyl)cyanamide | Carbon Disulfide | N-Cyano-S-(triphenylstannyl)isodithiocarbamate | capes.gov.br |
| Bis(triphenylstannyl)carbodiimide | N-substituted thioamides | N'-substituted-N-cyanoamidines | doi.org, researchgate.net |
Electrophilic Attack on the Nitrogen Centers
The nitrogen atoms of the cyanamide group are nucleophilic and can be attacked by various electrophiles. This reactivity has been exploited to synthesize a range of N-substituted cyanamide derivatives.
A significant class of reactions involves the interaction of (triphenylstannyl)cyanamide with acid chlorides, alkyl chlorocarbonates, and sulfonyl chlorides in the presence of a base like triethylamine (B128534). capes.gov.br In these reactions, the electrophilic acyl, alkoxycarbonyl, or sulfonyl group attacks a nitrogen atom. Interestingly, this does not lead to a simple N-acylated cyanamide but results in the formation of novel anionic triphenyltin (B1233371) complexes. For example, the reaction with acetyl chloride in the presence of triethylamine yields triethylammonium (B8662869) (acetylcyanoamino)chlorotriphenylstannate. capes.gov.br This product arises from the initial N-acylation followed by the coordination of a chloride ion to the tin center.
Table 2: Formation of Anionic Complexes via Electrophilic Attack
| Electrophile | Base | Resulting Anionic Complex | Reference |
|---|---|---|---|
| Acetyl chloride | Triethylamine | Triethylammonium (acetylcyanoamino)chlorotriphenylstannate | capes.gov.br |
| Ethyl chlorocarbonate | Triethylamine | Triethylammonium (ethoxycarbonylcyanoamino)chlorotriphenylstannate | capes.gov.br |
| Benzenesulfonyl chloride | Triethylamine | Triethylammonium (benzenesulfonylcyanoamino)chlorotriphenylstannate | capes.gov.br |
Note: These reactions were performed with (triphenylstannyl)cyanamide, a closely related precursor.
N-CN Bond Cleavage Reactions and Related Transformations
Cleavage of the N-CN bond in cyanamides is a challenging transformation due to the partial double bond character of the N-CN linkage. nih.gov However, under specific catalytic conditions, this bond can be activated and cleaved. While literature specifically detailing N-CN bond cleavage for bis(triphenylstannyl)cyanamide is limited, general methodologies for this transformation provide insight into its potential reactivity.
Transition-metal catalysis is a primary strategy for activating N-CN bonds. rsc.org For example, rhodium catalysts have been used for the cyanation of aryl boronic acids using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), where the N-CN bond is cleaved in the catalytic cycle. rsc.org Similarly, Lewis acids like B(C₆F₅)₃ can promote the intramolecular aminocyanation of alkenes by activating N-sulfonyl cyanamides, leading to a formal cleavage of the N-CN bond. nih.gov These examples suggest that under appropriate catalytic conditions, the N-CN bond in this compound could potentially be cleaved to serve as a cyanating agent or to participate in other synthetic transformations. nih.govrsc.org
A related transformation is observed in the reaction of the isomeric bis(triphenylstannyl)carbodiimide with thioamides, which results in the formation of organic nitriles, demonstrating a cleavage and rearrangement of the NCN framework. doi.orgresearchgate.net
Reactions Involving the Organotin Framework
The two triphenylstannyl groups are not merely spectator fragments; they actively participate in the chemistry of the compound. The tin-nitrogen and tin-carbon bonds are sites of significant reactivity.
Ligand Exchange Reactions at the Tin Center
The tin atom in organotin compounds can expand its coordination number beyond four, readily forming five- and six-coordinate complexes. gelest.comwikipedia.org This propensity drives ligand exchange and addition reactions.
A prime example is the reaction of (triphenylstannyl)cyanamide with acid chlorides in the presence of triethylamine. The resulting product is a five-coordinate anionic complex, [Et₃NH]⁺[(RCO-NCN)SnPh₃Cl]⁻, where a chloride ion has coordinated to the tin center. capes.gov.br This demonstrates the Lewis acidity of the tin atom and its ability to undergo ligand addition.
Furthermore, organotin compounds are well-known to participate in redistribution reactions, a classic form of ligand exchange. wikipedia.org For instance, tetraorganotins can react with tin tetrachloride (SnCl₄) to exchange organic and chloro ligands, yielding various organotin chlorides (R₃SnCl, R₂SnCl₂, etc.). wikipedia.org While this specific reaction with this compound is not explicitly documented, it represents a fundamental reactivity pattern for the organotin framework.
Reactivity Towards Protic Reagents
Organotin compounds exhibit varying stability towards protic reagents. The tin-carbon bond, while relatively stable to water, can be cleaved by stronger acids like mineral acids. gelest.comwikipedia.org The reactivity depends on the nature of the organic group, with aryl groups like phenyl being susceptible to cleavage.
The tin-nitrogen bond in this compound is also a potential site for reaction with protic reagents. While many organotin compounds are handled in the presence of moisture, strong protic reagents can lead to the cleavage of Sn-N bonds. For example, the synthesis of bis(triphenylstannyl)carbodiimide is achieved through the reaction of bis(triphenyltin) oxide with cyanamide, a condensation reaction that eliminates water, highlighting the reversible nature of Sn-N bond formation in the presence of protic species. researchgate.netcolab.ws This implies that strong protic reagents could potentially cleave the Sn-N bonds in this compound.
Oxidative Addition and Reductive Elimination Processes
The reactivity of this compound in oxidative addition and reductive elimination reactions is a key aspect of its chemical behavior, largely influenced by the presence of the tin-nitrogen and tin-carbon bonds. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of related organotin compounds.
Oxidative Addition: Organotin compounds can undergo oxidative addition reactions, particularly with transition metal complexes in low oxidation states. For instance, tetraorganotin compounds are known to react with platinum(0) complexes to form platinum(II) species. rsc.orgrsc.org In a similar vein, divalent organotin(II) compounds readily react with dihalogens in an oxidative addition process to yield the corresponding diorganotin(IV) dihalides. uu.nluu.nl This suggests that the Sn(IV) centers in this compound could potentially be susceptible to further oxidation under specific conditions, although the existing Sn(IV) state makes direct oxidative addition less common than for Sn(II) precursors. The reactivity towards oxidative addition is often dictated by the nature of the substituents on the tin atom, with aryl and halogen groups being more readily cleaved than alkyl groups. rsc.org
Reductive Elimination: Reductive elimination is a fundamental step in many catalytic cycles involving organometallic compounds. In the context of organotin chemistry, reductive elimination from higher-valent organotin species can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For example, the reaction of alkylpalladium(II) complexes with tetraorganotin compounds can proceed through a palladium(IV) intermediate, from which reductive elimination yields the coupled product. osti.govacs.org A nitrogen-base catalyzed reductive elimination of dihydrogen from an organotin trihydride to generate an organotin(II) hydride has also been reported, highlighting the potential for reductive elimination pathways in organotin chemistry. rsc.org For this compound, reductive elimination could theoretically occur from a transient higher-valent intermediate, potentially leading to the formation of new C-C or C-N coupled products, though such reactivity would be highly dependent on the specific reaction conditions and the presence of suitable reaction partners.
Coordination Behavior with Other Metal Centers
The cyanamide and triphenylstannyl moieties in this compound provide multiple coordination sites, allowing for the formation of complex supramolecular structures, including homo- and heterobimetallic complexes.
Formation of Homo- and Heterobimetallic Complexes
This compound is well-suited to act as a ligand in the formation of bimetallic complexes. The terminal nitrogen atoms of the cyanamide group can coordinate to other metal centers, acting as a bridging ligand. Research on related µ-oxo-bis[triorganotin(IV)] compounds has shown their ability to form adducts with transition metals like nickel(II) chloride, resulting in polymeric structures with bridging functionalities. niscpr.res.inniscpr.res.in Similarly, the synthesis of heterobimetallic complexes involving organotin(IV) and other metals like zinc(II) or mercury(II) has been reported, where the organotin moiety is incorporated into a larger coordination framework. nih.govresearchgate.net
The triphenylstannyl groups themselves can also influence the coordination, with the potential for interactions between the phenyl rings and other metal centers. The formation of such bimetallic complexes can lead to materials with interesting electronic, magnetic, or catalytic properties, stemming from the synergistic effects of the different metal centers. The synthesis of organotin(IV) complexes with Schiff bases has demonstrated the versatility of organotin compounds in forming stable, well-defined coordination geometries. tandfonline.combsmiab.org
Investigation of Cyanide Linkage Isomerism in Bridging Scenarios
Linkage isomerism is a phenomenon where a ligand can coordinate to a metal center through different atoms. wikipedia.orgpurdue.edu The cyanamide ligand ([NCN]²⁻) is ambidentate and can, in principle, exhibit linkage isomerism, coordinating through either one or both nitrogen atoms in a bridging fashion. When this compound acts as a bridging ligand between two metal centers, the possibility of different coordination modes arises.
Studies on phenylcyanamide (B1618024) ligands in ruthenium complexes have shown that the electronic properties of the ligand can control photo-induced linkage isomerism. nih.gov In the context of f-element chemistry, cyanide linkage isomerism has been observed in cerium(III) and uranium(III) complexes, where the cyanide ligand can coordinate as either M-CN or M-NC. researchgate.net In bridging scenarios involving this compound, the coordination mode of the cyanamide group (e.g., µ-N,N' or end-on) would be influenced by the electronic and steric properties of the metal centers involved, as well as the triphenylstannyl groups. The subtle balance of these factors can dictate the preferred coordination geometry and potentially allow for the isolation of linkage isomers with distinct physical and chemical properties. For example, in cyanide-bridged clusters, thermally induced linkage isomerism has been observed, where the cyanide ligands reorient to bind to different metal centers. berkeley.edu
Thermal and Photochemical Stability Studies
The stability of this compound under thermal and photochemical stress is a critical factor in determining its potential applications and environmental fate.
Thermogravimetric Analysis (TGA) of Decomposition Processes
The thermal decomposition of triphenyltin complexes often occurs in multiple stages. acs.orgresearchgate.net The initial steps typically involve the loss of ligands, followed by the sequential cleavage of the phenyl groups from the tin atom at higher temperatures. The final residue upon decomposition at high temperatures is generally tin oxide. researchgate.net The decomposition temperatures are influenced by the nature of the other ligands attached to the tin center.
Below is an illustrative data table based on the thermal decomposition of a representative triphenyltin complex, triphenyltin(IV)-para-nitrophenylethanoate. researchgate.net
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Fragments (Hypothetical for this compound) |
| 1 | 195 - 300 | 34.75 | Phenyl groups, cyanamide fragments |
| 2 | 301 - 500 | 19.93 | Phenyl groups, cyanamide fragments |
| 3 | > 500 | - | Remaining organic fragments |
| Final Residue | > 700 | - | Tin Oxide (SnO₂) |
This data is representative of a related triphenyltin complex and is intended for illustrative purposes.
Photodegradation Studies and Mechanism Determination
The photochemical stability of organotin compounds is of significant environmental and practical interest. Triphenyltin compounds are known to degrade upon exposure to ultraviolet (UV) radiation. inchem.orgnih.gov The primary mechanism of photodegradation involves the cleavage of the tin-carbon bonds, leading to the sequential loss of phenyl groups. inchem.org This process generates diphenyltin, monophenyltin, and ultimately inorganic tin species.
The rate of photodegradation can be influenced by environmental factors such as the presence of dissolved organic matter and salinity in aqueous solutions. acs.org Studies on the photodegradation of triphenyltin hydroxide (B78521) in water have detailed its transformation under irradiation. acs.org Furthermore, the presence of microplastics can impact the photodegradation of organotins in aquatic environments. researchgate.netcbs.dk Organotin compounds, including triphenyltin derivatives, have also been investigated as photostabilizers for polymers like PVC, where they can act as radical scavengers and inhibit photodegradation processes. nih.govmdpi.com
The proposed photodegradation pathway for this compound would likely involve the initial homolytic cleavage of a tin-phenyl bond upon absorption of UV light, generating a triphenylstannyl radical and a phenyl radical. Subsequent reactions would lead to further degradation of the molecule.
Below is a table summarizing the typical photodegradation behavior of triphenyltin compounds.
| Parameter | Observation for Triphenyltin Compounds | Relevance to this compound |
| Primary Photoprocess | Cleavage of Sn-C (phenyl) bonds inchem.org | Expected to be the dominant initial photodegradation pathway. |
| Degradation Products | Diphenyltin, monophenyltin, inorganic tin inchem.org | Similar degradation products are anticipated. |
| Influencing Factors | UV wavelength, intensity, presence of photosensitizers acs.orgacs.org | The photodegradation rate will be dependent on these factors. |
| Environmental Fate | Can be adsorbed onto sediments and microplastics, affecting degradation rates researchgate.netcbs.dk | Similar environmental interactions are likely. |
Theoretical and Computational Investigations of Bis Triphenylstannyl Cyanamide
Density Functional Theory (DFT) Calculations
No published studies were found that specifically detail Density Functional Theory (DFT) calculations on Bis(triphenylstannyl)cyanamide.
There is no available research data concerning the electronic structure and bonding analysis of this compound.
Detailed geometry optimization and conformer search results for this compound are not present in the current body of scientific literature.
No theoretical predictions of spectroscopic parameters such as vibrational frequencies or NMR chemical shifts for this compound have been reported in peer-reviewed journals.
Reaction Mechanism Studies Using Computational Approaches
Computational studies on the reaction mechanisms involving this compound appear to be another uninvestigated area.
There are no published reports on the localization of transition states or Intrinsic Reaction Coordinate (IRC) analyses for reactions involving this compound.
Calculations of activation energies and the thermodynamics of reactions for this compound have not been documented in the scientific literature.
Molecular Orbital and Electron Density Analysis of Reactivity
Theoretical investigations into the electronic structure of this compound provide fundamental insights into its reactivity. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, analysis can be extrapolated from research on related organotin complexes and cyanamide-based systems. ijpbms.commdpi.com The reactivity is largely governed by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
In related cyanamide (B42294) ligand systems, the HOMO is often centered on the cyanamide moiety, specifically involving the nitrogen atoms, while the LUMO may be associated with the organic groups attached to the metal. rsc.org For this compound, the HOMO is predicted to have significant contributions from the p-orbitals of the nitrogen atoms of the central [NCN]²⁻ unit. The LUMO, conversely, is likely to be a π* orbital distributed over the phenyl rings of the triphenylstannyl groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
Electron density analysis, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, elucidates the nature of the chemical bonds and the charge distribution. shd-pub.org.rs In this compound, the Sn-N bonds are expected to exhibit a polar covalent character, with significant charge separation. The distribution of electron density in the central NCN unit is key to its reactivity. Studies on the cyanate (B1221674) anion (OCN⁻) show that electron density is delocalized across the moiety. shd-pub.org.rs A similar delocalization is expected in the [NCN]²⁻ core of the title compound, influencing its coordination behavior and reactivity towards electrophiles and nucleophiles.
Electrostatic potential (ESP) mapping would further reveal the reactive sites. The nitrogen atoms of the cyanamide group are anticipated to be regions of negative electrostatic potential, making them susceptible to attack by electrophiles. Conversely, the tin atoms, being more electropositive, represent potential sites for nucleophilic interaction.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound (Note: These are representative values based on analogous compounds and general principles of organometallic chemistry, not from direct experimental or computational studies on the title compound.)
| Orbital | Predicted Primary Localization | Energy (eV) (Illustrative) | Implication for Reactivity |
| HOMO | Cyanamide Nitrogen Atoms | -6.5 | Nucleophilic character, site of oxidation |
| LUMO | Phenyl Ring π-system | -1.2 | Electrophilic character, site of reduction |
| Gap | - | 5.3 | Indicator of chemical stability |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations serve as a "computational microscope" to study the time-dependent behavior of molecules, providing insights that are inaccessible through static calculations alone. mdpi.com
The conformational flexibility of this compound is significant due to the rotational freedom of the triphenylstannyl groups around the Sn-N bonds and the rotation of the phenyl groups themselves. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. researchgate.net Such studies are crucial as the molecule's conformation can influence its crystal packing and its reactivity in solution. nih.gov For instance, the orientation of the bulky triphenylstannyl groups can sterically hinder or facilitate the approach of reactants to the central cyanamide core. Temperature-dependent simulations can reveal how thermal energy influences the population of different conformers and the rates of interconversion. researchgate.net
The behavior of this compound in solution is critically influenced by its interactions with solvent molecules. MD simulations using explicit solvent models can provide a detailed picture of the solvation shell. nih.govnih.gov The polarity of the solvent is expected to have a pronounced effect. In polar solvents, solvent molecules would likely coordinate around the polar Sn-N bonds and the charged cyanamide nitrogen atoms. This solvation can stabilize the molecule and modulate its reactivity by altering the accessibility of its reactive sites. MD simulations can be used to calculate the free energy of solvation and to understand how the solvent structure around the solute changes over time, which is particularly important for modeling reaction mechanisms in the condensed phase. acs.org
Advanced Computational Methods for Organotin Systems
The presence of a heavy element like tin necessitates the use of specialized and advanced computational techniques for accurate theoretical predictions. semanticscholar.org
For large systems like this compound, especially when studied in a solvent environment or the solid state, full quantum mechanics (QM) calculations can be computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating the electronically active region (the core Sn-NCN-Sn fragment) with a high-level QM method, while the surrounding environment (the phenyl groups and/or solvent molecules) is described using a less computationally demanding molecular mechanics (MM) force field. acs.orguwindsor.ca This approach allows for the modeling of condensed-phase effects on reactivity and structure with manageable computational resources. wisc.edu For example, a QM/MM simulation could be used to model a reaction at the cyanamide core while explicitly accounting for the steric and electronic influence of the full triphenylstannyl groups and the surrounding solvent.
For elements in the fifth period of the periodic table and below, like tin, the velocity of core electrons becomes a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations. researchgate.netresearchgate.net Neglecting these effects can lead to significant errors in the prediction of molecular geometries, bond energies, and spectroscopic properties. researchgate.net Relativistic effects are broadly categorized into scalar effects (which affect orbital energies and sizes) and spin-orbit coupling (which involves the interaction between the electron's spin and its orbital angular momentum). rsc.org For organotin compounds, effective core potentials (ECPs) are commonly employed, which replace the core electrons of the tin atom with a potential that implicitly includes scalar relativistic effects, thereby reducing computational cost. researchgate.net For high-accuracy calculations of properties like NMR chemical shifts or reactions involving bond breaking and formation at the tin center, more explicit relativistic Hamiltonians, such as the Zeroth-Order Regular Approximation (ZORA), are often required. researchgate.netrsc.org
Table 2: Comparison of Computational Methods for Organotin Systems
| Method | Level of Theory | Primary Application | Strengths | Limitations |
| DFT | B3LYP, PBE0 | Electronic structure, geometry optimization | Good balance of accuracy and cost | Standard functionals may miss dispersion; requires relativistic treatment for Sn |
| MD | AMBER, CHARMM | Conformational analysis, solvation dynamics | Can model large systems over time | Accuracy depends heavily on force field parameterization |
| QM/MM | DFT/AMBER | Reactions in condensed phase | Balances QM accuracy with MM efficiency | The boundary between QM and MM regions can introduce artifacts |
| Relativistic DFT | ZORA, ECPs | Properties of heavy-element compounds | Essential for accuracy in organotins researchgate.netresearchgate.net | Computationally more demanding than non-relativistic methods |
Emerging Applications in Advanced Materials Science and Catalysis Research
Rational Design of Bis(triphenylstannyl)cyanamide-Based Materials
The design of novel materials hinges on the selection of versatile molecular building blocks. In principle, this compound, with its potential for coordination and structural extension, could serve in this capacity.
Precursors for Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The utility of a molecule as a precursor for these materials depends on its ability to form stable, extended networks. While this compound possesses nitrogen atoms in its cyanamide (B42294) group that could potentially coordinate to metal centers, there is a lack of specific studies demonstrating its successful incorporation as a primary linker in the synthesis of coordination polymers or MOFs. The steric hindrance from the bulky triphenylstannyl groups might also pose a challenge in forming well-ordered, porous frameworks.
Components for Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often at the molecular scale. Organotin compounds, in general, are a well-established class of molecules for creating such hybrid materials. However, specific research detailing the use of this compound as a component in the synthesis and characterization of new hybrid materials is not found in the current body of scientific literature.
Mechanistic Investigations of Catalytic Activity
The catalytic potential of organotin compounds is often linked to the Lewis acidic nature of the tin center. Investigations into these properties are crucial for developing new catalytic systems.
This compound as a Lewis Acid Catalyst
Lewis acids are electron pair acceptors and are pivotal in a vast array of chemical transformations. Organotin halides and other derivatives are known to function as Lewis acid catalysts. The tin atoms in this compound could theoretically exhibit Lewis acidity. However, dedicated studies quantifying the Lewis acidity of this specific compound or demonstrating its application as a Lewis acid catalyst are not available.
Applications in Specific Organic Transformations (e.g., Cyanosilylation, Polymerization)
The application of a catalyst is validated through its performance in specific chemical reactions. Cyanosilylation of aldehydes and ketones, and the polymerization of monomers are important industrial processes often catalyzed by Lewis acids. A thorough search of scientific databases does not yield any reports of this compound being employed as a catalyst for cyanosilylation reactions or as an initiator or catalyst in polymerization processes.
Homogeneous and Heterogeneous Catalytic Systems Utilizing the Compound
Exploration of Photophysical and Electroactive Properties
The exploration of the photophysical and electroactive properties of organotin compounds is a burgeoning field, driven by their potential in developing novel materials for optoelectronics and sensing. While comprehensive data specifically for this compound is not extensively detailed in publicly accessible literature, the characteristics of related organotin complexes provide a foundational understanding of the potential behaviors of this specific molecule.
Investigation of Luminescence and UV-Vis Absorption Characteristics
The luminescence and UV-Vis absorption characteristics of organotin compounds are intrinsically linked to their molecular structure, particularly the nature of the organic ligands attached to the tin center. Generally, the absorption bands in the UV-Vis spectra of organotin compounds arise from intra-ligand π-π* and n-π* transitions. The coordination of the ligand to the tin atom can cause shifts in these absorption bands.
The luminescence of organotin complexes is a subject of growing interest. Many of these compounds exhibit fluorescence, making them candidates for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comresearchgate.net The emission properties are often dependent on the rigidity of the structure and the nature of the substituents on the organic ligands. For example, some novel organotin complexes have been shown to possess intense luminescence in the visible range, with quantum yields reaching up to 67% in DMSO. nih.gov The combination of luminescence with other properties opens the door for their use as theranostic agents. nih.gov
Table 1: General Photophysical Properties of Selected Organotin(IV) Complexes
| Compound Class | Typical Absorption Maxima (λmax, nm) | Emission Characteristics | Potential Applications |
| Organotin(IV) complexes with Schiff base ligands | ~250-450 | Often fluorescent in the visible region | OLEDs, chemical sensors |
| Triphenyltin(IV) carboxylates | Typically in the UV region | Can exhibit ligand-based fluorescence | Anticancer agents with imaging capabilities |
| Organotin(IV) complexes with 8-hydroxyquinoline | ~400-500 | Green to yellow emission | Electroluminescent devices |
This table presents generalized data based on various organotin complexes to infer potential properties of this compound, for which specific data is not available.
Redox Chemistry and Electrochemical Behavior
Specific electrochemical data for this compound is scarce. However, the study of redox properties in related organometallic frameworks provides some insights. Cyclic voltammetry is a common technique used to study the redox behavior of such compounds, providing information on their oxidation and reduction potentials. nih.gov The redox activity can be centered on the metal or the ligand, or be a combination of both. For many organotin compounds, the redox processes are often ligand-based, especially if the ligands themselves are redox-active.
The electrochemical properties of organotin compounds are also relevant to their stability and degradation pathways. For instance, the reductive decomposition of anions in ionic liquids containing tin has been studied, indicating the complexity of their electrochemical behavior.
Future Perspectives in Organotin Cyanamide Research
The field of organotin chemistry, including compounds like this compound, continues to evolve with promising future directions in materials science and catalysis. lupinepublishers.comlupinepublishers.com The unique structural features of organotin cyanamides, combining the properties of the organotin moiety with the versatile cyanamide group, pave the way for novel applications.
Future research is likely to focus on several key areas:
Development of Novel Luminescent Materials: Building upon the observed luminescent properties of many organotin complexes, future work could systematically explore the synthesis of new organotin cyanamides with tailored photophysical properties. By modifying the organic substituents on the tin atom and the cyanamide nitrogen, it may be possible to tune the emission color and quantum efficiency for applications in OLEDs, solid-state lighting, and bio-imaging. acs.org
Catalysis: Organotin compounds have long been used as catalysts in various organic reactions. rjpbcs.com The specific electronic and steric environment of this compound could be exploited for new catalytic applications, potentially in polymerization reactions or as precursors for tin-based catalysts.
Advanced Materials: The ability of the cyanamide group to act as a bridging ligand opens up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity, conductivity, or magnetism, with potential applications in gas storage, separation, and electronics.
Supramolecular Chemistry: The linear nature of the cyanamide linker can be utilized in the design of supramolecular architectures. The triphenylstannyl groups can provide directionality and bulk, influencing the self-assembly of complex structures.
While the direct applications of this compound are still under exploration, the broader field of organotin chemistry provides a strong foundation for future research. nih.govscielo.br Addressing the current gaps in the understanding of its photophysical and electrochemical properties will be crucial in unlocking its full potential in advanced materials science and catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
